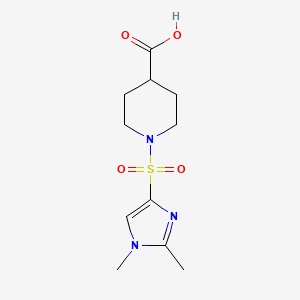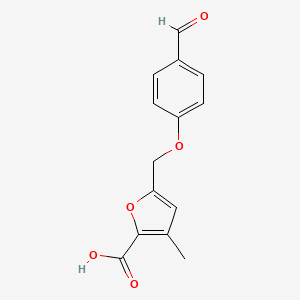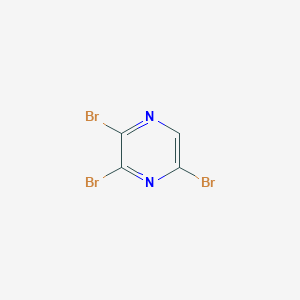
tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-bromo-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 926922-37-4 . It has a molecular weight of 297.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 377.4±34.0 °C at 760 mmHg . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : tert-Butyl 4-bromo-1H-indazole-1-carboxylate is a key intermediate in the synthesis of 1H-indazole derivatives. Its structure and physicochemical properties have been extensively studied through various techniques like FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations are used to corroborate its molecular structure, revealing insights into the compound's stability and molecular conformations (Ye et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further exploration into the physicochemical characteristics of this compound includes analysis of its molecular electrostatic potential and frontier molecular orbitals. These studies are crucial for understanding the reactivity and interaction potential of this compound in various chemical environments (Ye et al., 2021).
Chemical Synthesis and Applications
Synthesis of Indazole Derivatives : This compound plays a significant role in the synthesis of various indazole derivatives. An efficient method for the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives has been developed, showcasing its versatility in the synthesis of complex heterocyclic compounds (Chen et al., 2019).
Role in Combinatorial Synthesis : It is used in the combinatorial synthesis of fused tetracyclic heterocycles, highlighting its utility in creating diverse chemical libraries. This aspect is particularly relevant in drug discovery and material science (Li et al., 2013).
Applications in N-Difluoromethylation : The compound has been utilized in the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, demonstrating its role in introducing fluorine-containing functional groups. This is significant for the development of pharmaceuticals and agrochemicals where fluorine is a key element (Hong et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Mecanismo De Acción
Target of Action
1-Boc-4-bromo-1H-indazole, also known as tert-Butyl 4-bromo-1H-indazole-1-carboxylate or tert-butyl 4-bromoindazole-1-carboxylate, is a biochemical reagent . It is primarily targeted towards the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways play a crucial role in cell signaling, growth, and survival .
Mode of Action
It is known to interact with its targets in the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways . This interaction can lead to changes in the signaling processes, potentially affecting cell growth and survival .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 4-bromo-1H-indazole-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate various signaling pathways within cells. Additionally, this compound has been shown to bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival. It can also induce apoptosis, or programmed cell death, in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, this compound prevents the transfer of phosphate groups, thereby blocking the downstream signaling events that are essential for cell growth and survival. Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit target kinases and modulate signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances. It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific transporters or binding proteins, which facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Propiedades
IUPAC Name |
tert-butyl 4-bromoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPGIHEBLOESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653355 | |
| Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926922-37-4 | |
| Record name | tert-Butyl 4-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)

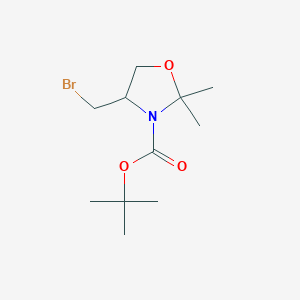
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)

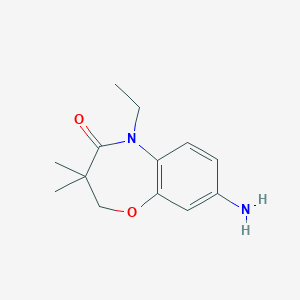
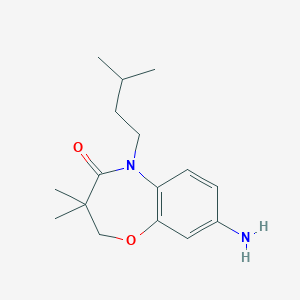
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
